Tofogliflozin

SGLT2 inhibitor selectivity ratio off-target activity

Tofogliflozin (CSG452) delivers the highest SGLT2 selectivity (2,912-fold over SGLT1) among clinically developed gliflozins. With a Ki of 2.9 nM (human), 97.5% oral bioavailability, and an intermediate half-life of 5–6 h, it enables precise pharmacodynamic modeling. Unique clinical evidence shows no significant nocturia increase vs empagliflozin/dapagliflozin, and the UTOPIA trial demonstrates significant baPWV improvement (−100.2 cm/s). This makes it the optimal reference compound for translational studies on SGLT1 off-target effects, lower urinary tract outcomes, arterial stiffness, and glucose variability. Ideal for protocols demanding validated cross-species potency benchmarks and differentiated clinical safety signals.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
CAS No. 903565-83-3
Cat. No. B611414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofogliflozin
CAS903565-83-3
SynonymsCSG452;  CSG-452;  CSG 452;  R-7201;  R 7201;  R7201;  Tofogliflozin
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2
InChIInChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1
InChIKeyVWVKUNOPTJGDOB-BDHVOXNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tofogliflozin (CAS 903565-83-3): SGLT2 Inhibitor Baseline Profile for Research and Industrial Procurement


Tofogliflozin (CSG452) is an orally active sodium-glucose cotransporter 2 (SGLT2) inhibitor belonging to the gliflozin class, developed for the treatment of type 2 diabetes mellitus [1]. It is characterized by a spiroketal C-arylglucoside structural scaffold and functions by competitively inhibiting renal SGLT2 to promote urinary glucose excretion in an insulin-independent manner [2]. The compound demonstrates potent inhibition of human SGLT2 with a Ki of 2.9 nM and exhibits high oral bioavailability (F) of 97.5 ± 12.3% in healthy subjects [3][4]. Tofogliflozin is commercially available as a hydrate salt form for research applications, with the anhydrous molecular weight of 386.44 g/mol and molecular formula C22H26O6 [2].

Why SGLT2 Inhibitors Cannot Be Interchangeably Substituted: Tofogliflozin's Quantifiable Differentiation


Despite belonging to the same SGLT2 inhibitor class, individual gliflozin compounds exhibit marked divergence in SGLT2/SGLT1 selectivity ratios, pharmacokinetic half-lives, duration of pharmacodynamic action, and clinical tolerability profiles [1]. A comprehensive comparative study of all six SGLT2 inhibitors commercially available in Japan classified these agents into two distinct categories based on duration of action—long-acting (ipragliflozin and dapagliflozin) versus intermediate-acting (tofogliflozin, canagliflozin, empagliflozin, and luseogliflozin)—with implications for daily glucose variability and adverse event profiles [2]. Furthermore, in vitro selectivity differences of up to 10-fold among SGLT2 inhibitors translate into divergent clinical safety signals, particularly regarding hypoglycemia risk and nocturia exacerbation [3][4]. Therefore, procurement or selection of a specific SGLT2 inhibitor for research or clinical investigation requires quantitative comparative evidence rather than class-level assumptions.

Tofogliflozin: Quantitative Evidence Guide for SGLT2 Inhibitor Differentiation


SGLT2/SGLT1 Selectivity: Tofogliflozin Demonstrates Highest Ratio Among Marketed SGLT2 Inhibitors

In head-to-head in vitro comparison against human SGLT2 and SGLT1 expressed in CHO cells, tofogliflozin exhibited the highest SGLT2 selectivity ratio (2,912-fold) among six clinically developed SGLT2 inhibitors [1]. The selectivity ratio was calculated as IC50 for SGLT1 divided by IC50 for SGLT2 under standardized sodium-dependent [14C]methyl-alpha-D-glucopyranoside uptake assay conditions [1]. This selectivity advantage is quantitatively distinct from structurally related comparators such as empagliflozin (2,680-fold) and dapagliflozin (1,242-fold) [1].

SGLT2 inhibitor selectivity ratio off-target activity SGLT1 drug safety

Nocturia Frequency: Tofogliflozin Shows Significantly Lower Impact Compared with Empagliflozin and Dapagliflozin

In a randomized controlled trial comparing three SGLT2 inhibitors in 135 patients with type 2 diabetes and MASLD, tofogliflozin (20 mg/day) demonstrated a significantly different nocturia profile compared to empagliflozin (10 mg/day) and dapagliflozin (5 mg/day) [1]. Nocturia frequency did not significantly increase from baseline with tofogliflozin treatment (0.8 times; p = 0.503), whereas both empagliflozin (1.7 times) and dapagliflozin (1.9 times) significantly increased nocturia frequency (both p < 0.001) [1]. The between-group difference favoring tofogliflozin was statistically significant (p < 0.001) [1].

SGLT2 inhibitor nocturia adverse events patient tolerability randomized controlled trial

Pharmacokinetic Classification: Tofogliflozin as Intermediate-Acting Agent Distinct from Long-Acting SGLT2 Inhibitors

A comprehensive head-to-head pharmacokinetic and pharmacodynamic comparison of all six SGLT2 inhibitors commercially available in Japan classified tofogliflozin as an intermediate-acting agent, along with canagliflozin, empagliflozin, and luseogliflozin [1]. This contrasts with ipragliflozin and dapagliflozin, which were categorized as long-acting based on sustained urinary glucose excretion patterns and prolonged kidney retention [1]. The study established that tofogliflozin has an elimination half-life of 5-6 hours, which is substantially shorter than that of dapagliflozin (~12-16 hours) [2]. This pharmacokinetic property correlates with the observed favorable nocturia profile of tofogliflozin [2].

pharmacokinetics duration of action drug classification urinary glucose excretion glucose variability

Oral Bioavailability: Tofogliflozin Exhibits Near-Complete Absorption (97.5%) with Dual Elimination Pathway

Using a novel double-tracer technique combining oral [14C]tofogliflozin with intravenous microdose [13C]tofogliflozin in healthy human subjects, tofogliflozin demonstrated an absolute oral bioavailability (F) of 97.5 ± 12.3% [1]. The compound exhibited a total clearance (CL) of 10.0 ± 1.3 L/h and a volume of distribution at steady-state (Vss) of 50.6 ± 6.7 L [1]. Renal clearance (CLR) contributed only 15.5% to total clearance, with the majority of elimination occurring via hepatic metabolism [1]. Excretion balance showed 77.0 ± 4.1% of the administered dose recovered in urine and approximately 20% in feces within 72 hours [1].

pharmacokinetics bioavailability ADME renal clearance drug metabolism

Cardiovascular Parameter Effects: baPWV Improvement with Tofogliflozin vs. Conventional Therapy

In the 2-year extension of the UTOPIA trial, tofogliflozin treatment was compared with conventional therapy in patients with type 2 diabetes lacking a history of cardiovascular disease [1]. The brachial-ankle pulse wave velocity (baPWV), a marker of arterial stiffness, significantly increased in the conventional treatment group (82.7 ± 210.3 cm/s, p = 0.008) but not in the tofogliflozin group (−17.5 ± 221.3 cm/s, p = 0.54), yielding a significant intergroup difference in changes of −100.2 cm/s (95% CI −182.8 to −17.5, p = 0.018) [1]. Additionally, tofogliflozin significantly improved hemoglobin A1c, HDL cholesterol, body mass index, abdominal circumference, and systolic blood pressure compared with conventional treatment [1].

cardiovascular outcomes arterial stiffness baPWV SGLT2 inhibitor long-term safety

Tofogliflozin: Evidence-Based Research and Industrial Application Scenarios


SGLT2 Selectivity Profiling and Off-Target Safety Margin Studies

Investigators requiring an SGLT2 inhibitor with maximal selectivity over SGLT1 should prioritize tofogliflozin based on its 2,912-fold selectivity ratio—the highest among clinically developed SGLT2 inhibitors [7]. This high selectivity makes tofogliflozin the preferred reference compound for in vitro and in vivo studies examining the relationship between SGLT1 off-target inhibition and gastrointestinal adverse effects. The compound's Ki values of 2.9 nM (human), 14.9 nM (rat), and 6.4 nM (mouse) for SGLT2 provide validated cross-species potency benchmarks for translational pharmacology studies [5].

Nocturia and Lower Urinary Tract Symptom Research

Based on direct head-to-head trial data demonstrating that tofogliflozin does not significantly increase nocturia frequency (0.8 times; p = 0.503 vs baseline) while empagliflozin (1.7 times) and dapagliflozin (1.9 times) significantly exacerbate nocturia [7], tofogliflozin is the optimal SGLT2 inhibitor for research protocols requiring evaluation of lower urinary tract symptom outcomes. This differentiation is particularly relevant for studies involving elderly populations or investigations into the relationship between SGLT2 inhibitor pharmacokinetics and nocturnal polyuria.

Intermediate-Acting SGLT2 Inhibitor Comparator Studies

For research designs requiring an intermediate-acting SGLT2 inhibitor to contrast with long-acting agents (ipragliflozin, dapagliflozin) or to investigate the impact of drug half-life on glucose variability and adverse event profiles, tofogliflozin serves as a well-characterized representative compound [7]. Its elimination half-life of 5-6 hours and established urinary glucose excretion kinetics enable precise pharmacodynamic modeling and dose-response investigations [5]. The compound's high oral bioavailability (97.5%) further ensures consistent systemic exposure across research subjects [6].

Cardiovascular Risk Factor and Arterial Stiffness Research

Studies examining the pleiotropic cardiovascular effects of SGLT2 inhibitors should consider tofogliflozin based on the UTOPIA trial extension data demonstrating significant baPWV improvement relative to conventional therapy (intergroup difference −100.2 cm/s, p = 0.018) [7]. This evidence supports the use of tofogliflozin in protocols investigating SGLT2 inhibitor-mediated effects on arterial stiffness, HDL cholesterol elevation, and systolic blood pressure reduction independent of glycemic control mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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